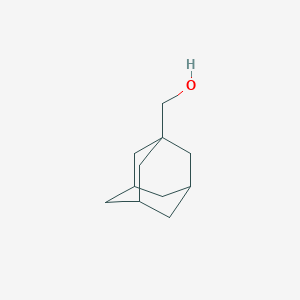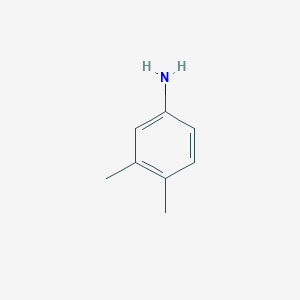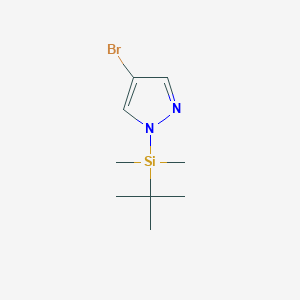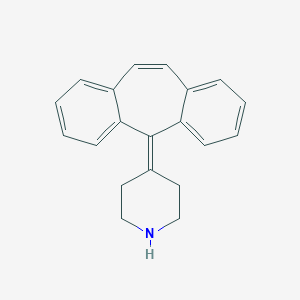
Desmethylcyproheptadine
概要
説明
Desmethylcyproheptadine is a metabolite of cyproheptadine, identified through the analysis of rat urine after the administration of cyproheptadine. This metabolite, along with cyproheptadine-10,11-epoxide and desmethylcyproheptadine-10,11-epoxide, was characterized using mass spectrometry, confirming their structures (Frigerio et al., 1974).
Synthesis Analysis
Desmethylcyproheptadine, as a derivative of cyproheptadine, involves complex synthetic routes. A notable study on the synthesis of related compounds is the creation of 10,11-Dihydro-10-hydroxycyproheptadine through a new and facile synthetic route, showcasing the synthetic challenges and innovations in creating cyproheptadine derivatives (Jian-Mei Cui & D. Yin, 2006).
Molecular Structure Analysis
The molecular structure of desmethylcyproheptadine and its analogs has been extensively studied. For instance, conformational analyses of cyproheptadine hydrochloride indicate the presence of two conformational forms in CDCl3, demonstrating the molecular flexibility and complexity of these compounds (Sadek et al., 1990).
Chemical Reactions and Properties
The chemical reactivity and interactions of desmethylcyproheptadine highlight its pharmacological activities. One study explored its effect alongside cyproheptadine on the secretion of adrenocorticotrophin and beta-lipotrophin/beta-endorphin activity from the rat pituitary gland, revealing the direct suppressive capabilities of these compounds (Lamberts et al., 1983).
Physical Properties Analysis
The physical properties, including the solubility, melting point, and stability of desmethylcyproheptadine, are critical for its pharmaceutical application. While specific studies on these properties are scarce in the provided literature, they can be inferred from the comprehensive analysis of cyproheptadine and its derivatives.
Chemical Properties Analysis
Desmethylcyproheptadine's chemical properties, such as its ability to inhibit enzyme activities and interact with various receptors, have been documented. For example, the inhibition of morphine: UDP-glucuronyltransferase in rabbit liver microsomes by cyproheptadine and its N-desmethyl derivative showcases the compound's impact on enzyme activities (del Villar et al., 1977).
科学的研究の応用
Inhibition of Hormone Secretion : Desmethylcyproheptadine has been found to suppress adrenocorticotrophin (ACTH) secretion in cultured pituitary tumor cells from patients with Nelson's syndrome (Lamberts et al., 1983). It also directly inhibits the release of ACTH and beta-lipotrophin/beta-endorphin activity from the neurointermediate lobe of the rat pituitary gland (Lamberts et al., 1983).
Identification in Rat Urine : Desmethylcyproheptadine-10,11-epoxide, among other metabolites, has been identified in rat urine following administration of cyproheptadine (Frigerio et al., 1974).
Tissue Distribution : The distribution of cyproheptadine and its metabolites, including desmethylcyproheptadine, in tissues of rats and mice was studied to understand species differences in drug disposition and its correlation with pancreatic islet cell lesions (Wold & Fischer, 1972).
Inhibition of Enzyme Activity : Desmethylcyproheptadine shows less effectiveness compared to cyproheptadine in inhibiting morphine: UDP-glucuronyltransferase, an enzyme involved in drug metabolism, in rabbit hepatic microsomal preparations (del Villar et al., 1977).
Effect on Fetal Tissue Distribution : The distribution of unchanged cyproheptadine and its metabolites, including desmethylcyproheptadine, was studied in pregnant rats and their fetuses. The study provided insights into the metabolic capability of the fetus in relation to these compounds (Chow & Fischer, 1987).
Inhibition of Prolactin Release : Desmethylcyproheptadine was found to inhibit prolactin release by normal cultured rat anterior pituitary cells, suggesting its influence on hormonal regulation (Lamberts et al., 1985).
Insulin Biosynthesis and Release : Cyproheptadine metabolites, including desmethylcyproheptadine, have been shown to inhibit proinsulin and insulin biosynthesis and release in isolated rat pancreatic islets (Chow et al., 1989).
特性
IUPAC Name |
4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N/c1-3-7-18-15(5-1)9-10-16-6-2-4-8-19(16)20(18)17-11-13-21-14-12-17/h1-10,21H,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INPJSDMJYRCDGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1=C2C3=CC=CC=C3C=CC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50161418 | |
| Record name | Desmethylcyproheptadine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50161418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Desmethylcyproheptadine | |
CAS RN |
14051-46-8 | |
| Record name | 4-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14051-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desmethylcyproheptadine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014051468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desmethylcyproheptadine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50161418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NORCYPROHEPTADINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DR55R4RJP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyrido[3,2-d]pyrimidin-2(1H)-one](/img/structure/B50786.png)
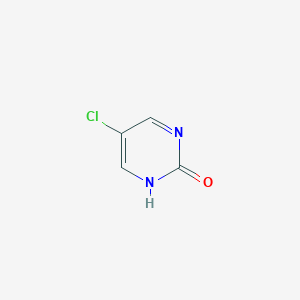
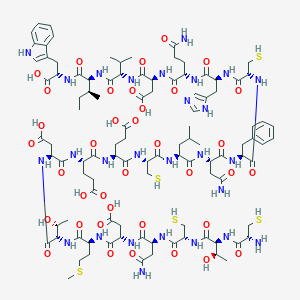
![6-Methoxybenzo[d]thiazole-2-carbaldehyde](/img/structure/B50793.png)
![Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-[ethyl(3-methylbutyl)amino]-](/img/structure/B50794.png)
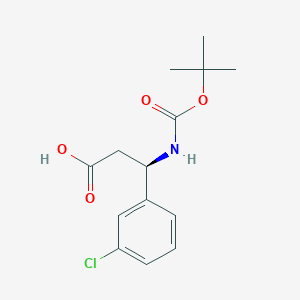
![[R-(R*,R*)]-N-(2-Hydroxy-1-phenylethyl)-2-methylbutanamide](/img/structure/B50803.png)



